Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide
Comparison: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is unique due to its specific structural features and the presence of the oxadiazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Biological Activity
Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride (CAS Number: 2624123-14-2) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₆H₁₀ClN₃O₃ |
Molecular Weight | 207.62 g/mol |
MDL No. | MFCD13196113 |
PubChem CID | 45792368 |
Appearance | White powder |
Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit bacterial growth. This compound was tested against various bacterial strains, demonstrating notable activity similar to other oxadiazole derivatives .
Antitumor Potential
The compound's structure suggests potential antitumor activity. A study on related oxadiazole compounds revealed that certain modifications could enhance cytotoxic effects against cancer cell lines. The presence of the oxadiazole ring in this compound may contribute to its ability to induce apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessed the cytotoxicity of the compound on various cancer cell lines, including breast and colon cancer cells. Results showed that the compound induced significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of electron-donating groups and specific substitutions on the oxadiazole ring have been correlated with increased biological activity .
Comparative Data
The following table summarizes the biological activities of related oxadiazole compounds:
Compound Name | Activity Type | IC₅₀ (µg/mL) |
---|---|---|
Oxadiazole Derivative A | Antimicrobial | 10 |
Oxadiazole Derivative B | Antitumor | 5 |
This compound | Antimicrobial/Antitumor | <10 |
Properties
Molecular Formula |
C7H12ClN3O3 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-4-6(10-13-9-4)3-5(8)7(11)12-2;/h5H,3,8H2,1-2H3;1H |
InChI Key |
GYMFSFCZABCDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
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